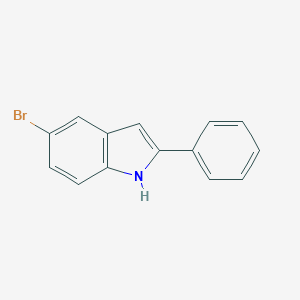

5-bromo-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOWHPSXPPZWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356973 | |

| Record name | 5-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83515-06-4 | |

| Record name | 5-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-bromo-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution of a bromine atom at the 5-position and a phenyl group at the 2-position imparts unique characteristics relevant to drug discovery and development.[1] This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role in modulating critical biological signaling pathways.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature.[2] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile in potential therapeutic applications. The bromine atom at the C5-position serves as a key functional handle for further synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]

| Property | Value | Reference(s) |

| CAS Number | 83515-06-4 | [1][3] |

| Molecular Formula | C₁₄H₁₀BrN | [3] |

| Molecular Weight | 272.14 g/mol | [1][3] |

| Melting Point | 195-196 °C | [1][4] |

| Flash Point | 221.3 ± 23.2 °C | [1][4] |

| Density | 1.5 ± 0.1 g/cm³ | [1][4] |

| Refractive Index | 1.699 | [1][4] |

| Physical Form | Solid / Powder | [2][5] |

| Purity | ≥96.0% | [5][6] |

| Storage | Sealed in dry, room temperature | [2] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. While a complete, publicly available dataset for the target compound is not consistently available, data for closely related analogs like 5-bromoindole provide a reference for interpreting its spectra.[7] Key techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

| Spectrum Type | Description | Reference(s) |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indole and phenyl rings, as well as a broad singlet for the N-H proton.[7] | [8][9] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbon attached to the bromine atom will be significantly influenced by its electron-withdrawing effect.[7] | [8] |

| Mass Spec. | Mass spectrometry confirms the molecular weight. The presence of bromine is readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[10] | [8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole core.[11][12] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11]

Protocol: Fischer Indole Synthesis

This protocol is adapted from the general procedure for synthesizing 5-bromoindole analogs and is a viable method for preparing this compound.[13] The key starting materials would be (4-bromophenyl)hydrazine and acetophenone.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Acetophenone

-

Ethanol

-

Anhydrous zinc chloride (or another suitable Lewis/Brønsted acid)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates and chamber

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.

-

Add acetophenone (1.0-1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be performed in situ or as a separate step. Monitor the reaction progress by TLC.[13]

-

-

Fischer Indole Cyclization:

-

To the phenylhydrazone mixture, carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 equivalents).[13]

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by TLC.[13]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous mixture three times with ethyl acetate.[13]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

-

If necessary, further purification can be achieved by recrystallization from a suitable solvent.[13]

-

Biological Activity and Signaling Pathways

Indole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][11] The unique electronic and steric profile of this compound makes it and its derivatives promising candidates for therapeutic development.[1] Research has suggested that some indole derivatives exert their effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Certain 2-phenylindole derivatives have been shown to suppress this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1]

Inhibition of VEGFR-2 and EGFR Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[17][18] Dysregulation of these pathways is a hallmark of many cancers.[17] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[19][20] Derivatives of 5-bromoindole have been investigated as potential inhibitors of these kinases, making them attractive candidates for anticancer drug development.[21] Dual inhibition of both VEGFR and EGFR signaling is a promising strategy in cancer therapy.[17]

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-phenyl-7-azaindole, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. 83515-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. 1H-INDOLE, 5-BROMO-2-PHENYL-(83515-06-4) 1H NMR [m.chemicalbook.com]

- 9. 83515-06-4|this compound|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 5-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for obtaining 5-bromo-2-phenyl-1H-indole, a key heterocyclic intermediate in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of both a phenyl group at the C2 position and a bromine atom at the C5 position offers versatile handles for further chemical modification and drug design. This guide details established methodologies, including the Fischer, Bischler-Möhlau, and modern palladium-catalyzed syntheses, presenting experimental protocols and comparative data to aid in methodological selection and implementation.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal strategies discussed herein are the classical Fischer and Bischler-Möhlau indole syntheses and the more contemporary palladium-catalyzed cross-coupling and cyclization reactions.

Caption: Core synthetic strategies for this compound.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of this compound, the required precursors are (4-bromophenyl)hydrazine and acetophenone.

Reaction Mechanism

The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine intermediate, a[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2][4]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol

The following is a representative protocol adapted from general procedures for the synthesis of 5-bromoindole analogs.[5]

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Cyclization: To the mixture from the previous step, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid.[1][5]

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.[5] Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[5]

| Parameter | Value / Condition | Reference |

| Starting Materials | (4-bromophenyl)hydrazine, Acetophenone | [1][5] |

| Catalyst | ZnCl₂, Polyphosphoric Acid (PPA), H₂SO₄ | [1][5] |

| Solvent | Ethanol, Acetic Acid | [2][5] |

| Temperature | Reflux | [5] |

| Typical Yield | Moderate to Good (Varies with substrate and catalyst) | [6] |

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that directly produces 2-arylindoles. The reaction involves the condensation of an α-haloacetophenone with an excess of an aniline.[6] To synthesize the target molecule, 2-bromoacetophenone is reacted with an excess of 4-bromoaniline. Despite its long history, this method has seen less use due to often harsh reaction conditions and modest yields, though recent modifications using microwave irradiation have been developed.[6][7]

Reaction Mechanism

The mechanism involves the initial N-alkylation of two molecules of aniline with the α-bromoacetophenone to form a key intermediate. This is followed by an electrophilic cyclization, aromatization, and tautomerization to yield the final 2-arylindole product.[7][8]

Caption: Key steps of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol

A general procedure for the Bischler-Möhlau synthesis is as follows:

-

Reaction Setup: A mixture of 2-bromoacetophenone (1.0 eq) and 4-bromoaniline (3.0 eq or more) is heated. The reaction is often carried out at high temperatures (180-240 °C), either neat or in a high-boiling solvent.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled. The excess aniline is removed, often by steam distillation or by dissolving the mixture in acid and extracting the non-basic product.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

| Parameter | Value / Condition | Reference |

| Starting Materials | 2-Bromoacetophenone, 4-Bromoaniline | [6] |

| Catalyst | Often none (thermal), or an aniline hydrobromide | [9] |

| Solvent | None (neat) or high-boiling solvents | [6] |

| Temperature | 180-240 °C | [6] |

| Typical Yield | Low to Moderate (Often limited by side reactions) | [6] |

Palladium-Catalyzed Syntheses

Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which are often characterized by milder conditions and higher functional group tolerance. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10][11] A highly efficient related strategy involves an intramolecular cyclization.

Reaction Mechanism (Larock Heteroannulation)

The catalytic cycle for the Larock synthesis typically involves:

-

Oxidative addition of the o-haloaniline to a Pd(0) species.

-

Coordination and subsequent migratory insertion of the alkyne.

-

Intramolecular C-N bond formation (reductive elimination precursor).

-

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.[10]

Caption: Catalytic cycle for the Larock Indole Synthesis.

Experimental Protocols

Two highly effective palladium-catalyzed routes are presented.

Protocol A: Intramolecular Cyclization This highly efficient method relies on the base-mediated cyclization of a pre-formed o-alkynyl aniline derivative.

-

Reaction Setup: To a solution of ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate (1.0 eq) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (1.2 eq).[12]

-

Reaction Conditions: Heat the reaction mixture for 17 hours.[12]

-

Work-up and Purification: After completion, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is purified by silica gel chromatography to afford this compound.[12]

Protocol B: One-Pot Sonogashira Coupling and Cyclization This procedure combines a Sonogashira coupling and the subsequent cyclization into a single step.[13]

-

Reaction Setup: In a reaction vessel, combine the o-iodoaniline derivative (e.g., 4-bromo-2-iodoaniline, 1.0 eq), phenylacetylene (2.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.07 eq), and triethylamine (2.6 eq) in DMF solvent.[13]

-

Reaction Conditions: Stir the mixture at room temperature. Reaction times can be up to 24 hours.[13]

-

Work-up: Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.[13]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.[13]

| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. | Time | Yield | Reference |

| Intramolecular Cyclization | Ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate | Tetrabutylammonium fluoride (TBAF) | THF | Heat | 17 h | 98% | [12] |

| One-Pot Sonogashira / Cyclization | 4-Bromo-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | RT | 24 h | 69-78%* | [13] |

*Yield reported for the analogous 2-phenyl-1H-indole synthesis.

Summary and Conclusion

The synthesis of this compound can be accomplished through various methods, each with distinct advantages. The Fischer indole synthesis is a robust and classical method, suitable when the corresponding hydrazine is readily available. The Bischler-Möhlau synthesis , while mechanistically direct for 2-arylindoles, often requires harsh conditions that may not be compatible with sensitive functional groups. Modern palladium-catalyzed reactions , particularly intramolecular cyclizations or one-pot Larock-type syntheses, offer the most efficient, mild, and high-yielding routes, making them the preferred choice in contemporary drug discovery and development settings where substrate scope and efficiency are paramount. The intramolecular cyclization of a pre-functionalized aniline derivative stands out with a near-quantitative reported yield.[12]

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

- 13. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-bromo-2-phenyl-1H-indole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-bromo-2-phenyl-1H-indole is a substituted indole derivative that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling extensive structural modifications and the development of derivatives with tailored properties. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound, complete with experimental protocols and pathway diagrams to support advanced research and development endeavors.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in synthesis, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BrN | [1][2][3] |

| Molecular Weight | 272.14 g/mol | [1][2][4] |

| CAS Number | 83515-06-4 | [1][2][4] |

| Appearance | Solid | [5] |

| Melting Point | 195-196°C | [1] |

| Purity | Typically ≥97% | [4][5] |

| Flash Point | 221.3 ± 23.2 °C | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.699 | [1] |

| InChI Key | XGOWHPSXPPZWAH-UHFFFAOYSA-N | [1][5] |

Synthesis and Reactivity

The indole nucleus is a privileged scaffold in medicinal chemistry, and the synthesis of its derivatives is of paramount importance.[6] this compound can be synthesized through various methods, often involving multi-step sequences that may include condensation and cross-coupling reactions.[1]

The true synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.[1] This allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space available for drug discovery.

Key reactions involving the 5-bromo position include:

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]

-

Heck Coupling: Coupling with alkenes to form new carbon-carbon double bonds. Ligandless Heck coupling conditions have been developed, offering a more cost-effective approach.[1]

-

Sonogashira Coupling: Formation of a C-C bond between the C5-position and a terminal alkyne.[1]

-

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.

Biological and Pharmacological Significance

Indole derivatives are central to drug discovery due to their ability to mimic peptide structures and bind to a wide array of biological targets like enzymes and receptors.[1] They form the core of numerous therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][6]

The halogenation of indole scaffolds, particularly bromination at the C-5 position, is a well-established strategy for enhancing biological activity.[7] This modification can improve potency and alter pharmacokinetic properties. For example, the related compound 5-bromobrassinin demonstrated a better pharmacological profile and potent anticancer activity compared to its non-brominated parent compound.[7]

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: The indole scaffold is present in many compounds that inhibit tubulin polymerization, a key process in cell division, making them effective anticancer agents.[1][8] Specifically, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of critical signaling kinases like VEGFR-2 and EGFR, which are involved in tumor growth and angiogenesis.[9]

-

Antibacterial Activity: Various 5-bromoindole-2-carboxamides have been synthesized and evaluated, with several compounds exhibiting high antibacterial activity against pathogenic Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ciprofloxacin.[10]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenyl-1H-indole.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotics (e.g., gentamicin, ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare stock solutions of the test compounds and standard antibiotics in DMSO.

-

Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a high-value building block for chemical synthesis and drug discovery. Its amenability to functionalization via modern cross-coupling chemistry allows for the systematic exploration of structure-activity relationships. The demonstrated potential of its derivatives as anticancer and antibacterial agents underscores its importance for developing next-generation therapeutics. Future research will likely focus on expanding the library of derivatives and exploring their potential in other disease areas, leveraging the robust synthetic and analytical protocols established for this versatile scaffold.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 83515-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 83515-06-4 [sigmaaldrich.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-bromo-2-phenyl-1H-indole: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of 5-bromo-2-phenyl-1H-indole is crucial for its synthesis, identification, and application in further research. This technical guide provides a detailed overview of the available spectroscopic data and the experimental protocols for its acquisition.

Summary of Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily found in the searched literature, extensive data exists for closely related derivatives. This information, combined with general knowledge of indole spectroscopy, allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the indole and phenyl rings, as well as a characteristic signal for the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons on the indole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C-5) is expected to have a chemical shift in the range of 113-115 ppm due to the halogen's influence.[1]

Table 1: ¹H and ¹³C NMR Data for a Closely Related Derivative (Compound 3k) [2]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.29 (bs, 1H) | 200.7 |

| 7.67 (d, J = 7.7 Hz, 1H) | 160.4 |

| 7.57-7.44 (m, 4H) | 139.2 |

| 7.37-7.26 (m, 3H) | 137.75 |

| 7.10 (d, J = 2.5 Hz, 1H) | 137.71 |

| 7.07-7.01 (m, 1H) | 128.5 |

| 7.01-6.85 (m, 3H) | 127.9 |

| 5.32 (bs, 1H) | 126.7 |

| 125.6 | |

| 124.5 | |

| 124.4 | |

| 123.3 | |

| 121.1 | |

| 119.8 | |

| 119.4 | |

| 116.0 | |

| 115.8 | |

| 114.6 | |

| 112.8 | |

| 71.1 |

Note: Compound 3k is a derivative of this compound. The exact structure of 3k is not specified in the provided source, but its spectroscopic data serves as a valuable reference.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Closely Related Derivative (Compound 3k) [2]

| Parameter | Value |

| Ionization Mode | ESI |

| Calculated m/z | 403.0441 [M+H]⁺ |

| Found m/z | 403.0431 [M+H]⁺ |

Note: The molecular formula of the derivative ion is C₂₂H₁₆BrN₂O.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for a Closely Related Derivative (Compound 3k) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3404 | N-H stretch |

| 2958 | C-H stretch (aromatic) |

| 1685 | C=O stretch (in derivative) |

| 1617, 1487, 1466 | C=C stretch (aromatic) |

| 1326 | C-N stretch |

| 1150 | C-O stretch (in derivative) |

| 886, 803, 752, 697 | C-H bend (aromatic) |

Note: The peak at 1685 cm⁻¹ and 1150 cm⁻¹ are likely due to functionalities present in the derivative and not in the parent this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Interpretation: The measured m/z value is compared with the calculated exact mass of the expected molecular formula to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromo-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-bromo-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the experimental parameters for spectral acquisition, presents a thorough interpretation of the proton signals, and includes a visual representation of the molecular structure with corresponding proton assignments.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For substituted indoles like this compound, ¹H NMR provides critical information regarding the electronic environment of individual protons, their connectivity through scalar coupling, and the overall substitution pattern on the indole and phenyl rings. A precise understanding of the ¹H NMR spectrum is fundamental for confirming the identity and purity of synthesized compounds in drug discovery and development pipelines.

Molecular Structure and Proton Numbering

To facilitate the interpretation of the ¹H NMR spectrum, the protons of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used for the assignment of signals in the subsequent sections.

References

13C NMR Analysis of 5-bromo-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-phenyl-1H-indole. Due to the limited availability of fully assigned experimental data for this specific molecule in the public domain, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. This prediction is based on the analysis of substituent effects on the parent indole ring, utilizing experimental data from closely related analogues, namely 5-bromoindole and 2-phenylindole. This guide also outlines a standard experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and discusses potential synthetic impurities that may be observed.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The prediction is based on the known ¹³C NMR data for indole, with additive corrections for the substituent effects of a bromo group at the C-5 position and a phenyl group at the C-2 position. The data for the parent indole and the substituent effects are derived from publicly available spectral databases and scientific literature.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C-2 | ~138 |

| C-3 | ~101 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~114 (C-Br) |

| C-6 | ~124 |

| C-7 | ~112 |

| C-7a | ~135 |

| C-1' (ipso) | ~132 |

| C-2'/C-6' (ortho) | ~129 |

| C-3'/C-5' (meta) | ~128 |

| C-4' (para) | ~127 |

Experimental Protocol for ¹³C NMR Analysis

The following is a general protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.[1][2]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of aromatic and heteroaromatic carbons.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

3. Data Processing:

-

Apply a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure accurate integration (if necessary).

-

Calibrate the spectrum by setting the solvent peak to its known chemical shift (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Logical Workflow for ¹³C NMR Analysis

The logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final data interpretation, is illustrated in the following diagram.

References

The Biological Versatility of 5-Bromo-2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-bromo-2-phenyl-1H-indole derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position of a 2-phenyl-1H-indole core can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide delves into the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Aberrant activation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Certain novel 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] Inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][3] Similarly, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated potent activity against HepG2 hepatocellular carcinoma cells, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[2][4]

Tubulin Polymerization Inhibition

The indole scaffold is a known feature in compounds that inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][6] By disrupting microtubule dynamics, these agents can effectively halt the proliferation of rapidly dividing cancer cells.[3] Molecular docking studies have been employed to investigate the potential of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles to inhibit tubulin polymerization.[5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related 5-bromoindole derivatives against various human cancer cell lines and kinases.

Table 1: In Vitro Cytotoxic Activity of 5-Bromoindole Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5BDBIC | 5-Bromo-1H-indole-2-carbohydrazide | HepG2 (Hepatocellular Carcinoma) | 14.3 | [2][4] |

| Sorafenib (Standard) | - | HepG2 (Hepatocellular Carcinoma) | 6.2 | [2][4] |

| Compound 3a | 5-Bromo-1H-indole-2-carbothioamide | HepG2, A549, MCF-7 | Most potent of the series | [3][7] |

| Erlotinib (Standard) | - | - | - | [7] |

Table 2: In Vitro Kinase Inhibitory Activity of 5-Bromoindole Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| 5BDBIC | VEGFR-2 | Potent Inhibition | [4] |

| Sorafenib (Standard) | VEGFR-2 | - | [4] |

| Compound 3a | EGFR | Potent Inhibition | [3][7] |

Antimicrobial Activity

Beyond their anticancer properties, 5-bromoindole derivatives have also demonstrated notable antimicrobial activities.

Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria.[8] Several of these compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[8] Notably, some of these derivatives displayed higher antibacterial activity against E. coli and P. aeruginosa than the standard antibiotics gentamicin and ciprofloxacin.[8]

Quantitative Antimicrobial Activity Data

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromoindole-2-Carboxamides

| Compound | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) | S. Typhi (µg/mL) | Reference |

| 7a | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |

| 7b | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |

| 7c | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |

| 7g | 0.75 | 0.75 | 0.75 | 0.75 | [8] |

| 7h | 0.75 | 0.75 | 0.75 | 0.75 | [8] |

| Gentamicin | 0.75 | 1.25 | 0.75 | 1.25 | [8] |

| Ciprofloxacin | 0.35 | 0.75 | 0.35 | 0.35 | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenyl-indole derivatives has been linked to the suppression of the NF-κB signaling pathway.[5] While specific studies on this compound derivatives are emerging, the broader class of indole compounds has been shown to modulate this key inflammatory pathway.[9][10] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), inhibit the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[9]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following sections provide outlines of key experimental protocols used to characterize the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-substituted-1H-indoles involves a palladium-catalyzed reaction.[11]

Procedure:

-

A mixture of the appropriate 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) are stirred in DMF (5 mL) at room temperature for 24 hours.

-

Upon completion, the reaction mixture is diluted with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the 2-phenyl-1H-indole derivative.[11]

For the synthesis of 5-bromo-1H-indole-2-carboxylic acid derivatives, a common starting material is ethyl 5-bromoindole-2-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.[12] This acid can then be converted to various derivatives such as hydrazones, carbothioamides, oxadiazoles, and triazoles.[12][13]

In Vitro Anticancer Activity Assays

This colorimetric assay is widely used to assess cell viability and proliferation.[1][6][14]

Procedure:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours.[5]

-

Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Vehicle and blank controls are included. The plates are incubated for 24, 48, or 72 hours.[5]

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.[1]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][17]

Procedure:

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[2]

-

Incubation: The cells are incubated at room temperature in the dark for 15 minutes.[2][17]

-

Flow Cytometry Analysis: 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry.[2] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[2]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][7]

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold PBS.[2]

-

Fixation: The cells are fixed by dropwise addition into cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.[2][18]

-

Staining: The fixed cells are washed to remove ethanol and resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.[2][18]

-

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[2][18]

In Vitro Kinase Inhibition Assays

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[3][15]

Procedure:

-

The test compound is serially diluted and pre-incubated with recombinant human VEGFR-2 kinase domain in an assay buffer.[15]

-

The kinase reaction is initiated by the addition of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP.[15]

-

The reaction proceeds for a specified time at a controlled temperature (e.g., 30°C).[15]

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP) or ELISA-based detection with a phosphospecific antibody.[15]

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[15]

A similar principle is applied to measure the inhibition of EGFR kinase activity.[19]

Procedure:

-

A reaction mixture is prepared containing EGFR Kinase Buffer, the test compound, and recombinant EGFR enzyme.

-

The reaction is initiated by the addition of ATP and a suitable substrate.

-

After incubation, the amount of ADP produced is quantified using a luminescence-based assay (e.g., Kinase-Glo™).[19]

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21]

Procedure:

-

Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Caption: NF-κB signaling pathway and its modulation by indole derivatives.

Caption: General experimental workflow for the evaluation of anticancer activity.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position of the 2-phenyl-indole scaffold often enhances the therapeutic potential, providing a key handle for synthetic modifications to optimize activity and selectivity. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. This compound|High-Purity Research Chemical [benchchem.com]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. benchchem.com [benchchem.com]

- 19. promega.com [promega.com]

- 20. researchgate.net [researchgate.net]

- 21. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-bromo-2-phenylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-phenylindole is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its unique structural features, including the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-2-phenylindole, detailed experimental protocols for its synthesis and modification, and an exploration of its role as an inhibitor of key signaling pathways.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Melting Point | 195-196 °C | [1] |

| Boiling Point | No experimental data available. | |

| Flash Point | 221.3 ± 23.2 °C | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | No experimental data available. | |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, ether, and chloroform. Sparingly soluble in water. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-bromo-2-phenylindole. While a complete set of assigned spectra for this specific molecule is not consistently available across public databases, the following represents typical spectral characteristics based on data for 5-bromoindole and other 2-phenylindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-bromo-2-phenylindole is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| NH | ~8.1-8.3 | Broad singlet |

| H-4 | ~7.7-7.8 | Doublet |

| H-6 | ~7.2-7.3 | Doublet of doublets |

| H-7 | ~7.1-7.2 | Doublet |

| Phenyl-H | ~7.3-7.6 | Multiplet |

| H-3 | ~6.5-6.7 | Singlet or triplet |

¹³C NMR: The carbon NMR spectrum will show signals for the 14 carbon atoms in the molecule. The carbon attached to the bromine atom (C-5) will be significantly affected.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~138-140 |

| C-3 | ~100-105 |

| C-3a | ~128-130 |

| C-4 | ~123-125 |

| C-5 | ~113-115 |

| C-6 | ~122-124 |

| C-7 | ~111-113 |

| C-7a | ~135-137 |

| Phenyl-C | ~125-135 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-2-phenylindole will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1450 | C=C aromatic ring stretching |

| ~800 | C-H out-of-plane bending |

| ~550-650 | C-Br stretch |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 5-bromo-2-phenylindole will show a characteristic molecular ion peak. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be observed, which is a definitive indicator for the presence of a single bromine atom.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 271/273

-

Loss of Br: [M-Br]⁺

-

Loss of H: [M-H]⁺

-

Fragments from the phenyl and indole rings

Chemical Properties and Reactivity

The chemical reactivity of 5-bromo-2-phenylindole is largely dictated by the indole nucleus and the bromine substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, while the C-Br bond is a versatile handle for cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives. The synthesis of 5-bromo-2-phenylindole can be achieved by reacting 4-bromophenylhydrazine with acetophenone in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis of 5-bromo-2-phenylindole

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a Lewis acid catalyst such as zinc chloride (1.2 equivalents) or polyphosphoric acid. Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-phenylindole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-bromo-2-phenylindole serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-bromo-2-phenylindole with an organoboron compound, such as a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-phenylindole with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-phenylindole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition and Degassing: Add a degassed solvent, such as a mixture of toluene and water (4:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-phenylindole.

Biological Activity and Signaling Pathway Inhibition

Derivatives of 5-bromo-2-phenylindole have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell proliferation and survival. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR).

Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] Overactivation of the EGFR pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs), including derivatives of 5-bromo-2-phenylindole, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2]

The diagram above illustrates the simplified EGFR signaling cascade. Binding of EGF to EGFR leads to the activation of its intracellular tyrosine kinase domain. This, in turn, activates downstream pathways such as the RAS-RAF-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[3] 5-bromo-2-phenylindole derivatives act as competitive inhibitors at the ATP-binding site of the tyrosine kinase domain, preventing its activation and blocking the downstream signaling cascade.[2]

Conclusion

5-bromo-2-phenylindole is a valuable heterocyclic compound with a rich chemical profile that makes it a versatile building block in organic synthesis and medicinal chemistry. Its physical and chemical properties, coupled with its amenability to functionalization through cross-coupling reactions, provide a robust platform for the development of novel therapeutic agents. The demonstrated activity of its derivatives as EGFR inhibitors highlights its potential in the design of targeted cancer therapies. This technical guide provides a foundational understanding of the core properties and applications of 5-bromo-2-phenylindole for researchers and professionals in the field of drug discovery and development.

References

5-Bromo-2-phenyl-1H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-bromo-2-phenyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages information on structurally related compounds to provide well-founded estimations and details robust experimental protocols for precise determination.

Physicochemical Properties

This compound is a crystalline solid. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole scaffold significantly influences its physicochemical properties, including lipophilicity and potential biological activity.

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 188-190 °C (for 2-phenylindole) | [3] |

| pKa | 16.80 ± 0.30 (Predicted for 2-phenylindole) | [3] |

Solubility Profile

Table 1: Estimated Solubility of this compound

| Solvent | Predicted Solubility | Rationale/Supporting Data |

| Dimethyl Sulfoxide (DMSO) | High | Related bromo-indole-carboxylic acids are soluble in DMSO.[5] |

| Dimethylformamide (DMF) | High | Related bromo-indole-carboxylic acids are soluble in DMF.[5] |

| Methanol | Soluble | 5-Bromo-1H-indole is reported to be soluble in methanol.[2] |

| Ethanol | Soluble | 2-Phenylindole is freely soluble in ethanol.[4] |

| Dichloromethane | Soluble | 2-Phenylindole is freely soluble in dichloromethane.[4] |

| Acetone | Likely Soluble | General solubility of indole derivatives in polar aprotic solvents. |

| Water | Very Low | 2-Phenylindole has a reported aqueous solubility of 0.7 µg/mL at pH 7.4.[6] |

Note: The data in this table are estimations based on structurally similar compounds. Experimental verification is crucial for obtaining accurate quantitative solubility data.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. The indole ring system is susceptible to oxidation, and the presence of a bromine atom can impart sensitivity to light.

Table 2: Stability Considerations for this compound

| Condition | Stability Concern | Recommendations |

| Temperature | Potential for thermal degradation at elevated temperatures. | Store the solid compound at -20°C for long-term stability.[7] |

| Light | Brominated aromatic compounds can be photosensitive and undergo photodegradation.[7] | Store both the solid compound and its solutions protected from light, using amber vials or by wrapping containers in aluminum foil.[7] |

| pH | The indole ring's stability can be pH-dependent. Acidic conditions may lead to degradation. | For aqueous solutions, it is advisable to maintain a neutral pH range (6-8) to balance solubility and stability. Prepare aqueous solutions fresh before each experiment.[7] |

| Oxidation | The indole nucleus is susceptible to oxidation. | Store in a tightly sealed container, and consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term preservation of the solid. |

Experimental Protocols

To facilitate the precise determination of solubility and stability, the following detailed experimental protocols are provided.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8][9]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the parent compound from its degradation products.[10]

Methodology:

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions:

-

Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: e.g., 80°C for 48 hours (in solid state and in solution).

-

Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the intact this compound from all degradation products formed during the forced degradation studies.

-

Optimize parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic acid), elution mode (isocratic or gradient), flow rate, and detector wavelength.[11][12]

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Stability Study:

-

Prepare solutions of this compound in the desired solvent and store them under the specified conditions (e.g., different temperatures, light exposures).

-

At predetermined time points, withdraw aliquots, and analyze them using the validated stability-indicating HPLC method.

-

Calculate the percentage of the remaining intact compound to determine its stability over time.

-

Biological Context and Signaling Pathways

Derivatives of this compound have garnered significant interest as potential therapeutic agents, particularly in oncology. Research has shown that related 5-bromo-indole-2-carboxylic acid derivatives can act as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[13][14][15] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.

The inhibition of VEGFR-2 and EGFR by these compounds can disrupt downstream signaling cascades, leading to the suppression of tumor growth.

References

- 1. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]

- 2. 5-bromo Indole - High Purity 99.71%, Off-white Solid, Melting Point 90-92â°c, Soluble In Methanol at Best Price in Hyderabad | Siri Organics [tradeindia.com]

- 3. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]

- 4. omicsonline.org [omicsonline.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Potential Therapeutic Applications of Brominated Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated indoles, a diverse class of marine-derived and synthetic compounds, have emerged as a significant area of interest in medicinal chemistry. Possessing a wide spectrum of biological activities, these molecules show considerable promise in the development of novel therapeutics. This technical guide provides an in-depth overview of the core therapeutic applications of brominated indoles, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Indole is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly brominated indoles, are abundant in marine organisms and have been the subject of extensive research.[1] The introduction of a bromine atom to the indole ring can significantly modulate a compound's physicochemical properties, including its binding affinity and selectivity for biological targets.[1] This has led to the discovery of numerous brominated indoles with potent biological activities. This guide will explore the therapeutic potential of key brominated indoles, summarizing the current state of research and providing practical information for their further investigation.

Anticancer Applications

Several brominated indoles have demonstrated significant anticancer activity, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Key Compounds and Mechanisms of Action

-